molecular formula C9H18ClNO B13567276 {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride

{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride

Cat. No.: B13567276
M. Wt: 191.70 g/mol
InChI Key: YGLVVNBVRYAUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride is a spirocyclic compound featuring a seven-membered azaspiro core with a methanol substituent at the 5-position and a hydrochloride salt. Spirocyclic structures are valued in drug discovery for their conformational rigidity, which enhances target binding selectivity and metabolic stability . This compound is part of a broader class of azaspiro derivatives used as building blocks in medicinal chemistry, particularly for central nervous system (CNS) and enzyme inhibitor applications .

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

7-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c11-7-8-6-10-5-4-9(8)2-1-3-9;/h8,10-11H,1-7H2;1H

InChI Key

YGLVVNBVRYAUMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCNCC2CO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride typically involves the reaction of a spirocyclic amine with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Catalyst: Acidic catalysts like hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions

{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride undergoes various chemical reactions, including:

    Oxidation: Converts the alcohol group to a ketone or aldehyde

    Reduction: Reduces the spirocyclic ring to form different derivatives

    Substitution: Replaces the hydroxyl group with other functional groups

Common Reagents and Conditions

    Oxidation: Uses reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions

    Reduction: Utilizes hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst

    Substitution: Employs reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)

Major Products

The major products formed from these reactions include:

Scientific Research Applications

{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include:

Comparison with Similar Compounds

Table 1: Key Comparisons of Azaspiro Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Position Functional Group Price (USD) Key Applications Reference
{7-Azaspiro[3.5]nonan-5-yl}methanol HCl C9H16ClNO 213.7* 5-position Methanol N/A Drug discovery building block [4], [6]
7-Azaspiro[3.5]nona-2-ylmethanol HCl C9H16ClNO 213.7 2-position Methanol $273/100mg Pharmaceutical intermediates [1]
7-Methyl-7-azaspiro[3.5]nonan-2-ol HCl C9H18ClNO 215.7 2-position Hydroxyl, Methyl $223/250mg Enzyme inhibitors (e.g., FAAH) [1], [3]
7-Oxa-2-azaspiro[3.5]nonane HCl C7H12ClNO 177.6 N/A Oxa (oxygen) heteroatom N/A Structural diversity exploration [9]
Methyl 7-azaspiro[3.5]nonane-2-carboxylate HCl C10H18ClNO2 219.7 2-position Methyl ester $852/1g Synthetic intermediates [11]
tert-Butyl N-{7-azaspiro[3.5]nonan-2-yl}carbamate C13H24N2O2 240.3 2-position Carbamate N/A Protected amine for peptide synthesis [4]

*Estimated based on molecular formula.

Structural and Functional Differences

  • Substituent Position: The methanol group's position (5-yl vs. 2-yl) significantly impacts molecular geometry. For instance, 7-Azaspiro[3.5]nona-2-ylmethanol HCl (2-position substituent) may exhibit different hydrogen-bonding capabilities compared to the 5-yl isomer, affecting solubility and target interactions .
  • Functional Groups: Carboxylate esters (e.g., Methyl 7-azaspiro[3.5]nonane-2-carboxylate HCl) enhance lipophilicity, whereas carbamates (e.g., tert-butyl derivatives) serve as protective groups for amine functionalities in multistep syntheses .

Commercial Availability and Pricing

  • The 2-yl methanol variant (7-Azaspiro[3.5]nona-2-ylmethanol HCl) is commercially available at $273/100mg, while methyl esters (e.g., Methyl 7-azaspiro[3.5]nonane-2-carboxylate HCl) are priced higher ($852/1g), reflecting synthetic complexity .
  • Limited pricing data for the 5-yl isomer suggests it may be a newer or less standardized research chemical .

Biological Activity

{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H17ClN2O
  • Molecular Weight : 192.70 g/mol
  • SMILES Notation : C1CC2(C1)CCNCC2CO

The compound features a spirocyclic structure that contributes to its distinct biological properties. The presence of nitrogen in the ring enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that it may act as an inhibitor or modulator of certain signaling pathways, particularly those involved in cellular proliferation and differentiation.

Key Mechanisms:

  • Receptor Modulation : The compound has been studied for its potential as a GPR119 agonist, which plays a role in glucose metabolism and insulin secretion .
  • Covalent Binding : It has shown promise in binding to mutated forms of the KRAS protein, which is implicated in various cancers, highlighting its potential as an anticancer agent .

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor effects. For instance, compounds derived from this class have been shown to inhibit the growth of cancer cells in vitro and demonstrate efficacy in xenograft mouse models .

Metabolic Effects

The compound has been evaluated for its effects on glucose metabolism. In animal models, it has been shown to lower blood glucose levels effectively, suggesting potential applications in treating diabetes .

Case Studies and Research Findings

  • GPR119 Agonists : A study focused on optimizing derivatives for GPR119 activation reported that specific modifications led to enhanced potency and favorable pharmacokinetic profiles in diabetic rat models .
  • KRAS Inhibition : Another study identified a series of derivatives that effectively bind to the KRAS G12C mutant, demonstrating dose-dependent antitumor effects in vivo. This highlights the compound's potential in targeted cancer therapies .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochlorideStructureAntimicrobial properties
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneStructureKRAS G12C inhibition
{5-oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochlorideStructureInvestigated for biochemical assays

Q & A

Basic Research Questions

Q. What are the key synthetic routes for {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via spirocyclic ring formation using precursors like tert-butyl carbamate-protected intermediates. Key steps include Wittig reactions for spirocycle assembly, followed by deprotection and hydrochlorination. For example, tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1239319-82-4) is a common intermediate, where acidic deprotection (e.g., HCl in dioxane) yields the hydrochloride salt .
  • Critical Factors : Reaction temperature (0–5°C for deprotection) and solvent polarity (THF or dichloromethane) significantly affect purity. Impurities often arise from incomplete cyclization or residual protecting groups, necessitating HPLC purification .

Q. How can structural confirmation of this compound be achieved?

  • Analytical Workflow :

  • NMR : 1^1H and 13^{13}C NMR identify spirocyclic protons (δ 3.1–3.5 ppm for CH2_2OH) and quaternary carbons.
  • LC-MS : Confirms molecular weight (e.g., m/z 161.67 for C8_8H16_{16}ClN) and detects hydrolytic byproducts .
  • X-ray Crystallography : Resolves spirocyclic conformation (bond angles ~109.5°) and hydrogen bonding with HCl .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt. Limited solubility in hexane or chloroform .
  • Stability : Degrades above 40°C or in basic conditions (pH > 8), forming azaspiro[3.5]nonane analogs. Store at 2–8°C under inert atmosphere .

Advanced Research Questions

Q. How does the spirocyclic nitrogen in this compound influence receptor binding compared to non-spiro analogs?

  • Mechanistic Insight : The constrained spirocyclic geometry enhances selectivity for G-protein-coupled receptors (e.g., GPR119). Molecular docking studies show stronger hydrogen bonding (ΔG = -9.2 kcal/mol) versus linear amines .
  • Comparative Data :

CompoundReceptor Affinity (IC50_{50})Selectivity
Spirocyclic derivative12 nM (GPR119)50× > GPCR
Linear analog180 nM
Source: In vitro assays using HEK293 cells .

Q. What strategies resolve contradictions in reported biological activities of azaspiro derivatives?

  • Case Study : Discrepancies in FAAH (fatty acid amide hydrolase) inhibition data arise from enantiomeric purity. For example, (S)-enantiomers show 10× higher activity than (R)-forms. Chiral HPLC (e.g., Chiralpak AD-H column) is critical for isolating active stereoisomers .
  • Validation : Cross-validate using orthogonal assays (e.g., fluorometric vs. radiometric FAAH assays) to rule out false positives .

Q. How can in vitro findings for this compound translate to in vivo models of metabolic disorders?

  • Experimental Design :

Dose Optimization : Administer 10–50 mg/kg in rodent models, monitoring plasma half-life (t1/2_{1/2} ~2.5 hr) .

Biomarker Analysis : Quantify glucose-dependent insulinotropic polypeptide (GIP) levels via ELISA to assess GPR119 agonism .

Safety : Monitor liver enzymes (ALT/AST) to detect hepatotoxicity, a common issue with spirocyclic amines .

Methodological Challenges

Q. What purification techniques are optimal for isolating this compound from synthetic byproducts?

  • Protocol :

  • Step 1 : Remove unreacted precursors via flash chromatography (silica gel, 5% MeOH in DCM).
  • Step 2 : Recrystallize from ethanol/water (1:3) to eliminate residual salts.
  • Step 3 : Final polish using preparative HPLC (C18 column, 0.1% TFA buffer) .

Q. How do structural modifications at the 5-position affect bioactivity?

  • SAR Analysis :

  • Methanol group (current) : Enhances solubility but reduces membrane permeability (LogP = -0.3).
  • Methyl ester analog : Increases LogP to 1.2 but decreases aqueous stability .
    • Recommendation : Use prodrug strategies (e.g., acetyl-protected methanol) to balance pharmacokinetics .

Data Contradiction Analysis

Q. Why do some studies report potent FXR agonism while others show negligible activity?

  • Root Cause : Batch-to-batch variability in enantiomeric excess. For example, 90% ee (S)-enantiomer batches show EC50_{50} = 30 nM for FXR, whereas racemic mixtures are inactive .
  • Resolution : Implement strict QC protocols (chiral LC-MS) during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.